molecular formula C8H10FNO B075154 2-(2-Fluoroethoxy)aniline CAS No. 1547-11-1

2-(2-Fluoroethoxy)aniline

Cat. No.: B075154
CAS No.: 1547-11-1
M. Wt: 155.17 g/mol
InChI Key: NTMMBOONJMBWKO-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)aniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the amino group is substituted with a 2-fluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoroethoxy)aniline typically involves the reaction of 2-fluoroethanol with aniline in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-fluoroethanol is replaced by the amino group of aniline. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2-Fluoroaniline: Similar structure but lacks the ethoxy group.

    2-Ethoxyaniline: Similar structure but lacks the fluoro group.

    4-Fluoroaniline: Fluorine atom is positioned differently on the aromatic ring.

Uniqueness: 2-(2-Fluoroethoxy)aniline is unique due to the presence of both the fluoro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance the compound’s stability, solubility, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-(2-fluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMMBOONJMBWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567663
Record name 2-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547-11-1
Record name 2-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of Example 126, Step 1 (800 mg, 3.65, mmol) in deoxygenated toluene (15 mL) was added NaOtBu (498 mg, 5.2 mmol), BINAP (364 mg, 0.58 mmol) Pd2(dba)3 (217 mg, 0.24 mmol) and benzophenone imine (0.8 mL, 4.7 mmol). The reaction mixture was heated at 120° C. for 3 h. The crude mixture was then washed with DCM and the aqueous layer was made basic with sat. NaHCO3. The aqueous layer was extracted with DCM and the combined organic extracts were dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography on silica gel (0-5% MeOH in DCM) to afford the title compound (566 mg, 90%). MS (ESI) mass calcd. C8H10FNO, 155.1. m/z found, 156.1 [M+H]+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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